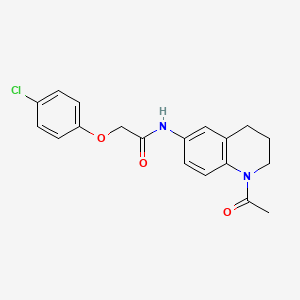
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-chlorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar quinoline derivatives, including acetamides, often involves multi-component reactions that allow for the efficient construction of these complex molecules. A notable example includes the use of the Passerini three-component reaction, which combines isocyanides, quinoline-4-carbaldehyde, and arenecarboxylic acids in water to yield α-(acyloxy)-α-(quinolin-4-yl)acetamides at room temperature with quantitative yields (Jafar Taran et al., 2014).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often characterized by the presence of intramolecular hydrogen bonds and a nearly planar conformation of the molecule, contributing to its stability and reactivity. For instance, the structure of N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate shows two intramolecular hydrogen bonds forming five- and six-membered rings, which help to stabilize the molecule's overall planar structure (Yong-hong Wen et al., 2006).
Chemical Reactions and Properties
Quinoline derivatives can undergo various chemical reactions, including acetylation and alkylation, to produce a wide range of functionalized compounds. These reactions are crucial for modifying the biological activity and solubility of these molecules. The acetylation of quinoline derivatives, for example, is a common modification that can significantly impact the compound's chemical properties and biological activity (A. Amer & D. Ho, 1992).
Applications De Recherche Scientifique
Structural Aspects and Properties : A study investigated the structural aspects of similar compounds, focusing on amide-containing isoquinoline derivatives. The research found that these compounds could form gels or crystalline solids under different conditions, and that their interaction with certain substances can lead to fluorescence emission changes. This has potential applications in material science and fluorescent probe development (Karmakar, Sarma, & Baruah, 2007).
Spatial Orientations and Coordination : Another study focused on the spatial orientations of amide derivatives and their coordination with anions. The research demonstrated the unique geometries and channel-like structures these compounds can form, which could be relevant in crystal engineering and molecular design (Kalita & Baruah, 2010).
Synthesis and Potential Applications : A study on the synthesis of novel α-(acyloxy)-α-(quinolin-4-yl)acetamides highlighted the efficiency of the Passerini three-component reaction. This synthesis method could have implications in organic chemistry and drug design (Taran, Ramazani, Joo, Ślepokura, & Lis, 2014).
Antiviral and Antiapoptotic Effects : One specific derivative was studied for its therapeutic efficacy against Japanese encephalitis, showing significant antiviral and antiapoptotic effects. This highlights the potential medicinal applications of these compounds (Ghosh et al., 2008).
Inhibition of Copper Corrosion : A study performed quantum chemical calculations on similar compounds to determine their efficacy as corrosion inhibitors for copper, providing insights valuable in materials science and corrosion prevention (Zarrouk et al., 2014).
Cocrystal and Salt Structures : Research on the structural study of co-crystals and a salt of quinoline derivatives with an amide bond revealed interesting insights into their crystal structures. This is significant for understanding molecular interactions and crystal formation (Karmakar, Kalita, & Baruah, 2009).
Use as Fluorescent Whiteners : A study on the synthesis of 6-acetamido-2-substituted quinoxaline derivatives explored their use as fluorescent whiteners for polyester fibers, indicating potential industrial applications in textile manufacturing (Rangnekar & Tagdiwala, 1986).
Fluorescent Properties of Lanthanide Complexes : A research paper focused on the synthesis of aryl amide ligands and their use in creating lanthanide(III) complexes with notable fluorescence properties. This could be useful in the development of new materials for optical applications (Wu, Cheng, Yan, & Tang, 2008).
Antitubercular Activity : A study on 2-(quinolin-4-yloxy)acetamides found them to be potent inhibitors of Mycobacterium tuberculosis growth, including drug-resistant strains, suggesting their potential as novel antituberculosis agents (Pissinate et al., 2016).
Anticonvulsant Activity Evaluation : Research on N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide and its derivatives assessed their anticonvulsant activity, indicating potential applications in neurological disorder treatment (El Kayal et al., 2022).
Propriétés
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-13(23)22-10-2-3-14-11-16(6-9-18(14)22)21-19(24)12-25-17-7-4-15(20)5-8-17/h4-9,11H,2-3,10,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGCAKSJRZJGNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

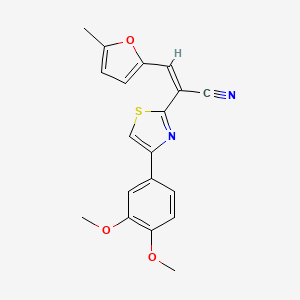
![N-(3-chlorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2483524.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2483526.png)
![3-(3,4-dichlorobenzyl)-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2483530.png)
![[2-(2,4,6-Trifluorophenyl)ethyl]hydrazine](/img/structure/B2483531.png)
![N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine](/img/structure/B2483532.png)
![6-(5-Chloro-2-methylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)


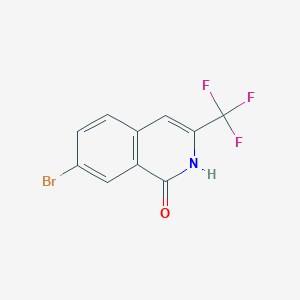
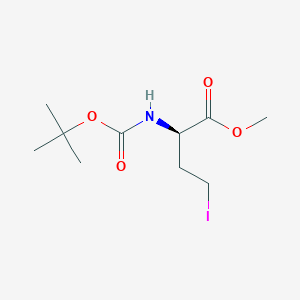
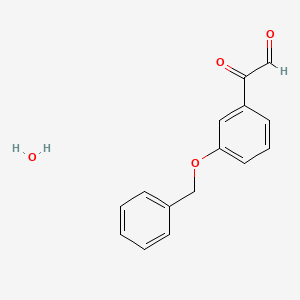

![methyl 1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2483545.png)